

# 4-Chloro-5-fluoroquinoline molecular weight

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## Compound of Interest

Compound Name: 4-Chloro-5-fluoroquinoline

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An In-Depth Technical Guide to **4-Chloro-5-fluoroquinoline**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: **4-Chloro-5-fluoroquinoline** is a halogenated heterocyclic compound with the molecular formula  $C_9H_5ClFN$  and a molecular weight of approximately 181.59 g/mol . [1] As a substituted quinoline, it serves as a critical structural motif and a versatile synthetic intermediate in medicinal chemistry. The quinoline core is foundational to a wide range of therapeutic agents, most notably the (fluoro)quinolone class of antibiotics. This guide provides a comprehensive overview of the physicochemical properties, synthetic strategies, biological significance, and practical applications of **4-Chloro-5-fluoroquinoline** for professionals in chemical research and drug development.

## Physicochemical Characterization

**4-Chloro-5-fluoroquinoline** belongs to the family of N-heteroaromatic compounds, which are of paramount importance in the pharmaceutical industry. The strategic placement of the chloro and fluoro substituents on the quinoline ring system dictates its chemical reactivity and makes it a valuable precursor for building more complex molecular architectures. The chloro group at the C4 position acts as an effective leaving group for nucleophilic substitution reactions, while the fluoro group at C5 is a common feature in modern antibiotics, enhancing their biological activity.

Key Physicochemical Properties:

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>5</sub> ClFN	[1][2]
Molecular Weight	181.594 g/mol	[1]
CAS Number	1229037-03-9	[1][2][3]
Appearance	White to yellow solid/powder	[3]
Purity	≥97-99% (typical)	[3]
Storage Conditions	Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C	[1]
Solubility	Data not widely available; likely soluble in organic solvents like methanol.	[4]

## The Quinolone Scaffold in Medicinal Chemistry

The quinolone ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial agents known as fluoroquinolones.[5] These synthetic, broad-spectrum antibiotics have been instrumental in treating a wide variety of bacterial infections.

### Mechanism of Action of Fluoroquinolones

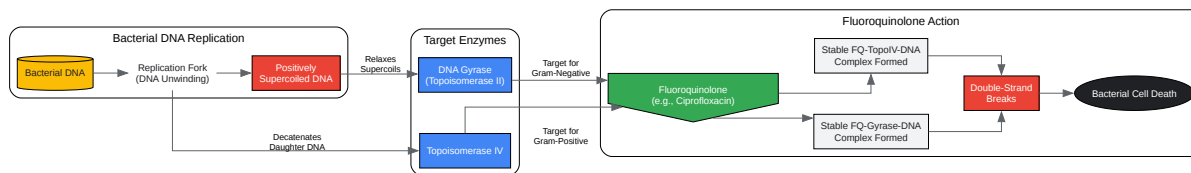
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[6][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.

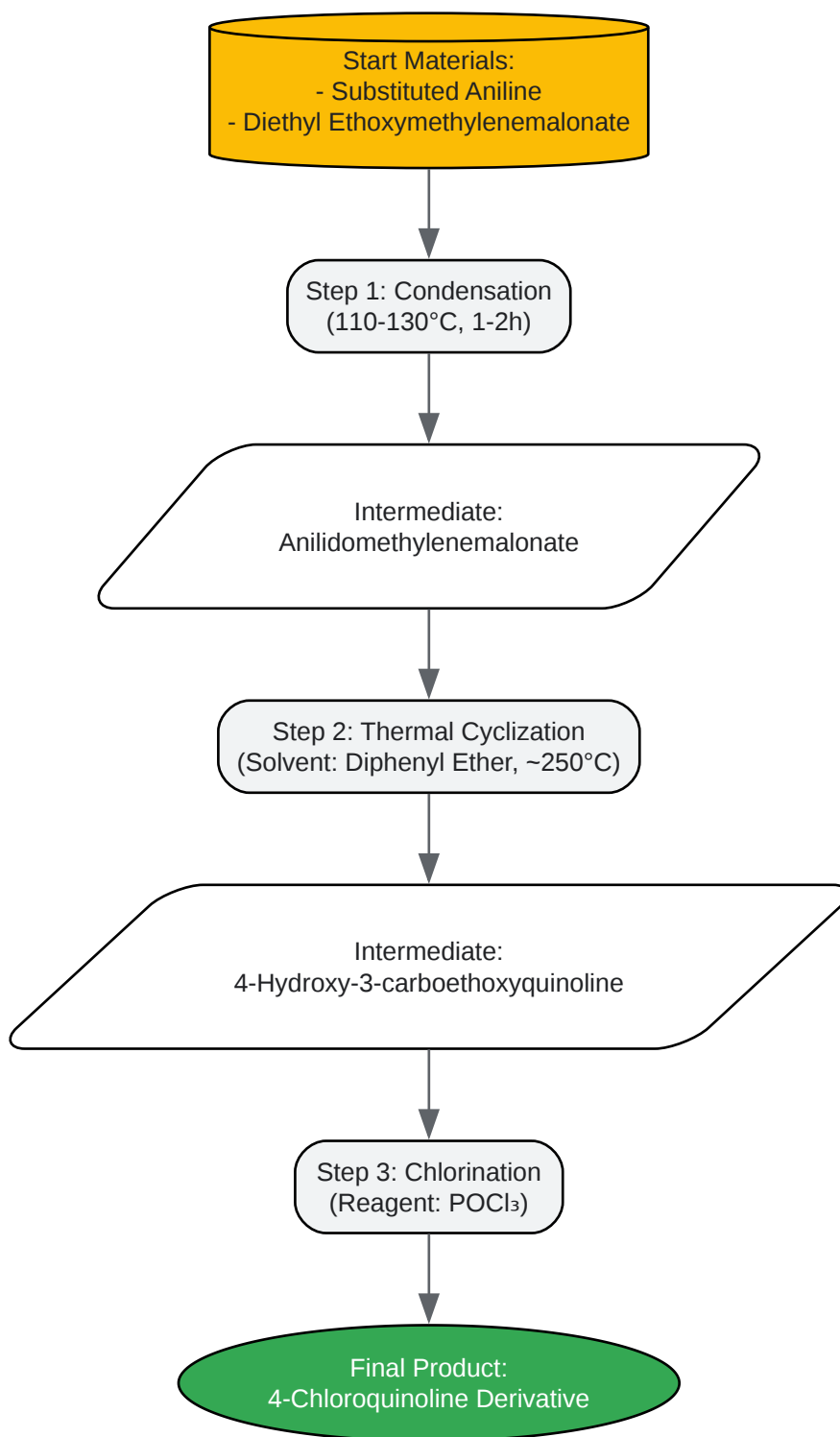
- **DNA Gyrase:** Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is a crucial step for relieving torsional stress during replication.[8] Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[9]
- **Topoisomerase IV:** This enzyme's main role, particularly in Gram-positive bacteria, is to separate interlinked daughter DNA strands following replication.[8][10] Inhibition by

fluoroquinolones prevents this decatenation, thereby blocking cell division.[\[10\]](#)

The dual-targeting mechanism of later-generation fluoroquinolones helps to slow the development of bacterial resistance.[\[7\]](#)

Diagram: Mechanism of Action of Fluoroquinolone Antibiotics





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